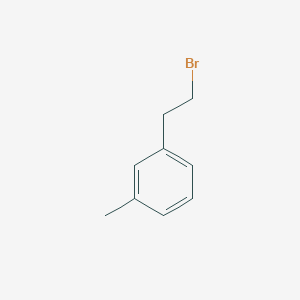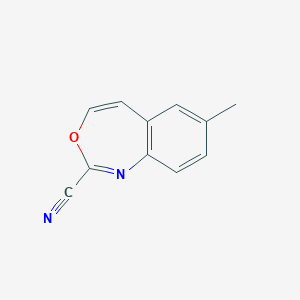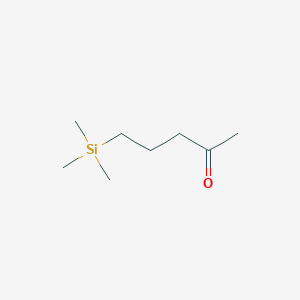
5-(Trimethylsilyl)-2-pentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trimethylsilyl)-2-pentanone is an important compound used in scientific research for various purposes. It is a colorless liquid with a fruity odor, also known as TMS pentanone. This compound is widely used in organic chemistry as a reagent and intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 5-(Trimethylsilyl)-2-pentanone is not well understood. However, it is believed that it acts as a nucleophile and forms covalent bonds with other molecules, thereby facilitating the synthesis of complex organic compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 5-(Trimethylsilyl)-2-pentanone. However, it is known to be a non-toxic compound and does not have any significant adverse effects on human health.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(Trimethylsilyl)-2-pentanone in lab experiments include its high reactivity, low toxicity, and ease of handling. However, its limitations include its high cost and limited availability.
Future Directions
There are several future directions for research on 5-(Trimethylsilyl)-2-pentanone. Some of these include the development of new synthetic routes for its preparation, the exploration of its potential applications in the field of medicine and agriculture, and the investigation of its mechanism of action and biochemical effects.
In conclusion, 5-(Trimethylsilyl)-2-pentanone is an important compound used in scientific research for various purposes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is necessary to fully understand its potential applications in various fields.
Synthesis Methods
The synthesis of 5-(Trimethylsilyl)-2-pentanone can be achieved by reacting 2-pentanone with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction takes place at room temperature and yields 5-(Trimethylsilyl)-2-pentanone pentanone as a product.
Scientific Research Applications
5-(Trimethylsilyl)-2-pentanone is used in various scientific research applications such as in the synthesis of natural products, pharmaceuticals, and agrochemicals. It is also used as a reagent in the preparation of chiral compounds and as a building block in the synthesis of complex molecules.
properties
CAS RN |
17012-93-0 |
|---|---|
Product Name |
5-(Trimethylsilyl)-2-pentanone |
Molecular Formula |
C8H18OSi |
Molecular Weight |
158.31 g/mol |
IUPAC Name |
5-trimethylsilylpentan-2-one |
InChI |
InChI=1S/C8H18OSi/c1-8(9)6-5-7-10(2,3)4/h5-7H2,1-4H3 |
InChI Key |
RMKUISBOQBLXGY-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC[Si](C)(C)C |
Canonical SMILES |
CC(=O)CCC[Si](C)(C)C |
synonyms |
5-(Trimethylsilyl)-2-pentanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



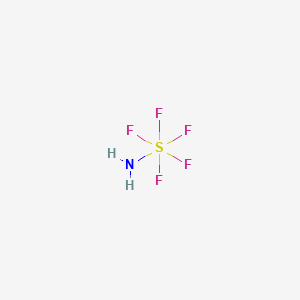








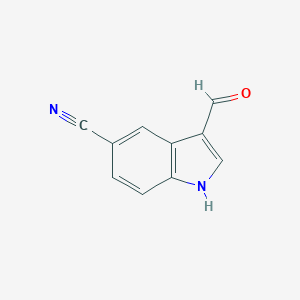
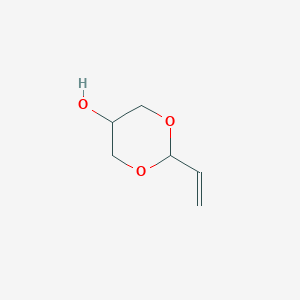
![9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B103110.png)
